![molecular formula C21H20N4O2S4 B2555458 2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 325693-58-1](/img/structure/B2555458.png)
2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O2S4 and its molecular weight is 488.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex thienopyrimidine derivative with potential biological activities. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C21H20N4O2S4
- Molecular Weight : 488.67 g/mol
- CAS Number : 325693-58-1
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. The compound has been shown to affect various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. In vitro studies demonstrated that this compound enhances the cytotoxic effects of established chemotherapeutics like sorafenib by sensitizing cancer cells to treatment.
Case Study: HepG2 and MCF-7 Cell Lines
A study evaluated the cytotoxic effects of the compound on HepG2 and MCF-7 cells. The results showed that:
Compound | IC50 (µM) | Effect |
---|---|---|
4b | 15 | Moderate cytotoxicity |
Sorafenib + 4b | 5 | Significant sensitization |
This indicates that the compound may enhance the efficacy of existing cancer therapies by lowering the IC50 value when used in combination with sorafenib .
The proposed mechanism of action for this thienopyrimidine derivative involves inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, it targets:
- Dihydrofolate reductase (DHFR) : By inhibiting DHFR, the compound reduces tetrahydrofolate levels necessary for DNA synthesis, thereby slowing down cell proliferation .
- Ephrin Receptor Family : The compound also exhibits activity against ephrin receptors, which are implicated in tumor growth and metastasis .
Additional Therapeutic Potential
Emerging research suggests that thienopyrimidine derivatives may also possess anti-inflammatory properties. This could expand their therapeutic applications beyond oncology into areas such as autoimmune diseases and chronic inflammatory conditions.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
- Anticancer Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications to enhance biological activity. For example:
- One-Pot Synthesis : A method involving condensation reactions has been used effectively to synthesize similar compounds with high yields .
Structure-Activity Relationship
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thieno and thiazole rings can significantly alter its pharmacological profile .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Properties :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: The compound is synthesized via a two-step cyclocondensation process:
Azomethine Formation : Reflux 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates .
Heterocyclization : Reflux the azomethine derivative in glacial acetic acid with DMSO (1 mL) for 60 minutes. Precipitation is achieved using cold 0.1 M NaCl, followed by recrystallization from acetic acid .
Key Optimization Parameters:
Parameter | Condition | Yield Range |
---|---|---|
Solvent System | Glacial acetic acid + DMSO | 75–90% |
Reaction Time | 60–90 minutes | Improved purity |
Purification Method | Recrystallization (acetic acid) | >95% purity |
Q. Which analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, the thioether linkage (-S-) appears as a singlet near δ 3.8–4.2 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–700 cm⁻¹) validate the pyrimidinone and thioether moieties .
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]⁺) accuracy within 5 ppm .
Advanced Research Questions
Q. How can molecular docking guide the design of tyrosinase inhibitors based on this compound?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite to dock the compound into tyrosinase’s active site (PDB: 2Y9X). Focus on interactions with Cu²⁺ ions and hydrophobic pockets .
- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC₅₀ values from mushroom tyrosinase assays. Substituents like 2,4-dihydroxybenzene enhance binding via H-bonding .
Q. How should researchers address contradictions in biological activity data across analogues?
Methodological Answer:
- Systematic SAR Analysis : Test substituent effects (e.g., alkyl vs. aryl groups) on anti-tyrosinase or antimicrobial activity. For example, 3,5-di-tert-butyl-4-hydroxyphenyl (compound 4k) shows higher tyrosinase inhibition than unsubstituted analogues .
- Statistical Validation : Use ANOVA to assess significance (p < 0.05) in dose-response curves. Replicate assays in triplicate to minimize variability .
Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic applications?
Methodological Answer:
- ADMET Prediction : Use SwissADME to optimize logP (ideally 2–3) and reduce CYP450 inhibition. Introduce polar groups (e.g., -OH, -COOH) to enhance solubility without compromising membrane permeability .
- Metabolic Stability : Perform microsomal assays (human liver microsomes) to measure t₁/₂. Methyl or trifluoromethyl groups reduce oxidative metabolism .
Propiedades
IUPAC Name |
2-[(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-12-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S4/c1-9-10(2)30-19-14(9)16(26)23-21-25(19)11(8-29-21)7-28-20-22-17(27)15-12-5-3-4-6-13(12)31-18(15)24-20/h11H,3-8H2,1-2H3,(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBILSVYZYKYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N=C3N2C(CS3)CSC4=NC5=C(C6=C(S5)CCCC6)C(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.